

Computational studies on 4-Fluorostyrene

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Compound of Interest

Compound Name: 4-Fluorostyrene

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An In-depth Technical Guide to Computational Studies on **4-Fluorostyrene**

Introduction

4-Fluorostyrene (4-FS) is a fluorinated derivative of styrene, a vinyl-substituted aromatic compound. Its chemical structure, featuring a vinyl group attached to a para-fluorinated benzene ring, makes it a valuable monomer for the synthesis of specialized polymers and a versatile intermediate in organic synthesis.^[1] The presence of the fluorine atom significantly alters the electronic properties of the styrene system, influencing its reactivity, polymerization behavior, and the characteristics of the resulting materials. Fluorine-containing polymers are noted for their thermal stability, chemical resistance, and low surface energy.

Computational chemistry provides indispensable tools for understanding the molecular properties of **4-Fluorostyrene** at a quantum level.^[2] Through methods like Density Functional Theory (DFT) and ab initio calculations, researchers can predict and analyze its geometry, vibrational modes, electronic structure, and reaction pathways.^{[2][3]} This guide offers a technical overview of the computational methodologies applied to **4-Fluorostyrene**, presenting key data and workflows relevant to researchers in chemistry, materials science, and drug development.

Molecular Structure and Properties

The foundational step in the computational analysis of a molecule is the optimization of its geometric structure to find the lowest energy conformation.^[4] For **4-Fluorostyrene**, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Physicochemical Properties

Basic identifying and physical properties of **4-Fluorostyrene** are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ F	[5] [6]
Molecular Weight	122.14 g/mol	[5]
CAS Number	405-99-2	[6] [7]
IUPAC Name	1-ethenyl-4-fluorobenzene	[5] [7]
Density	1.0225 g/cm ³ at 20 °C	[6]
Boiling Point	50 °C at 17 Torr	[6]
Appearance	Colorless Liquid	[8]

Computational Geometry Optimization

The geometry of **4-Fluorostyrene** has been investigated using various levels of theory. Studies often employ DFT methods, such as B3LYP, and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2).[\[9\]](#)[\[10\]](#) The choice of basis set (e.g., 6-31G*, 6-311++G**) is also crucial for obtaining accurate results.[\[10\]](#) DFT calculations generally predict a planar geometry for the molecule, whereas HF and MP2 methods may suggest a slight non-planarity.[\[10\]](#)

Experimental Protocol: Geometry Optimization A typical computational protocol for optimizing the geometry of **4-Fluorostyrene** is as follows:

- Structure Input: The initial molecular structure is drawn or imported into a computational chemistry software package.
- Method Selection: A theoretical method and basis set are chosen. A common and effective combination is DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[\[11\]](#)
- Calculation Type: An energy minimization (geometry optimization) calculation is performed. This algorithm iteratively adjusts the atomic coordinates to find a stationary point on the

potential energy surface.

- Verification: A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful method for molecular characterization. Computational chemistry can accurately predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra.^[12] A comprehensive study on the molecular force field of **4-Fluorostyrene** has been conducted, combining experimental data from IR, Raman, and Inelastic Neutron Scattering (INS) with theoretical calculations.^[9]

Calculated vs. Experimental Vibrational Frequencies

The table below presents a selection of vibrational modes for **4-Fluorostyrene**, comparing experimental frequencies with those calculated using DFT (B3LYP/6-311G**).

Vibrational Mode	Description	Experimental Frequency (cm ⁻¹)	Calculated Frequency (cm ⁻¹)
v(C-F)	C-F Stretching	1235	1235
v(C=C)	Vinyl C=C Stretching	1632	1633
v(C-H)	Aromatic C-H Stretching	3020 - 3080	3030 - 3090
v(C-H)	Vinyl C-H Stretching	3015 - 3095	3010 - 3100
γ (C-H)	Out-of-plane C-H Bending	910, 995	911, 994

Data sourced and adapted from vibrational analysis studies.^{[9][10]}

Experimental Protocol: Vibrational Frequency Calculation

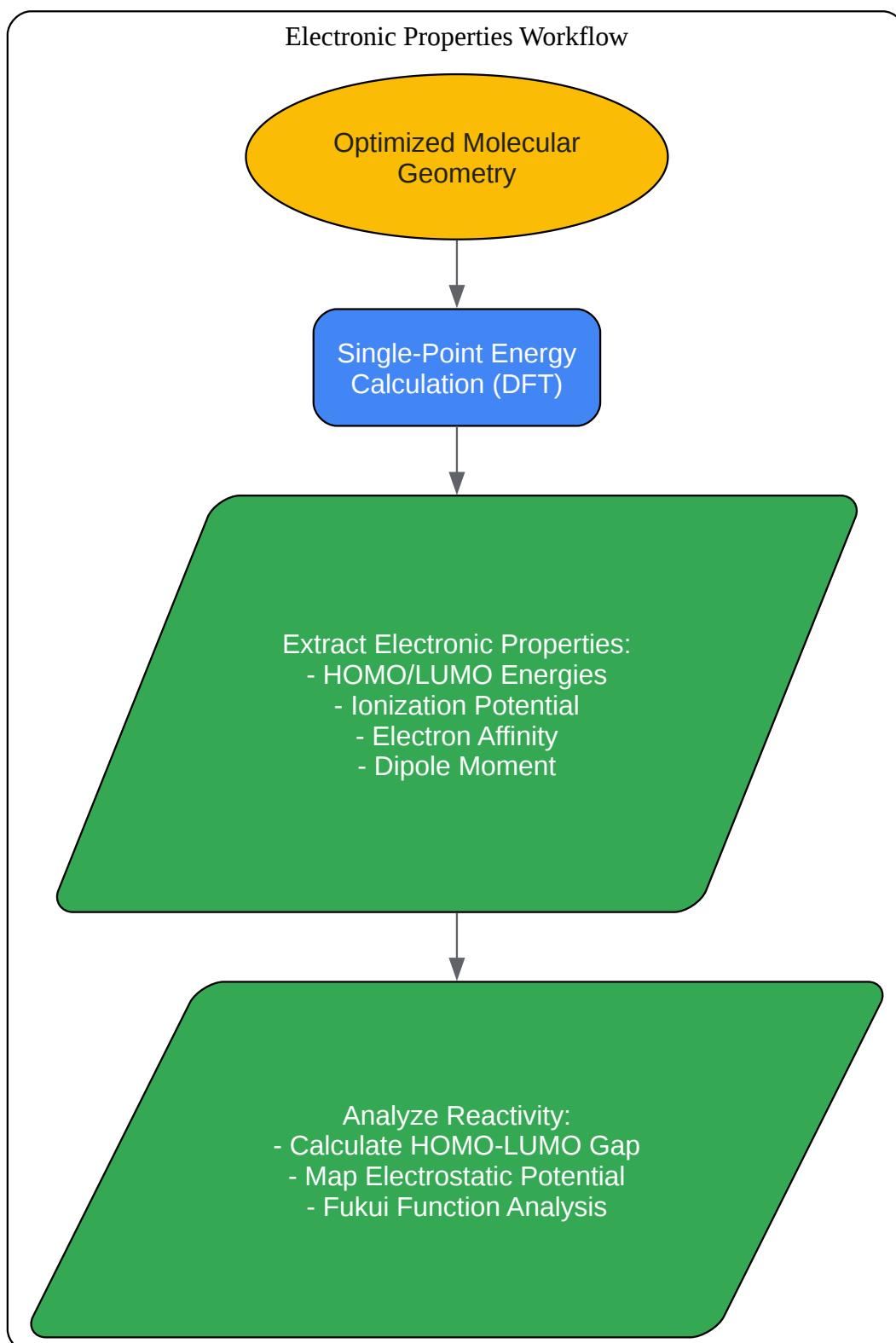
- Optimized Geometry: Begin with the optimized molecular structure of **4-Fluorostyrene** obtained from the protocol described previously.
- Method Selection: Use the same level of theory and basis set as the geometry optimization for consistency (e.g., B3LYP/6-311++G(d,p)).
- Calculation Type: Perform a "Frequency" or "Vibrational Analysis" calculation. This computes the second derivatives of the energy with respect to atomic positions to determine the force constants and vibrational modes.[\[13\]](#)
- Frequency Scaling: Raw calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and basis set limitations. [\[13\]](#) They are typically multiplied by a scaling factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data.
- Spectral Visualization: The output provides a list of frequencies, IR intensities, and Raman activities, which can be used to generate a theoretical spectrum for comparison with experimental results.

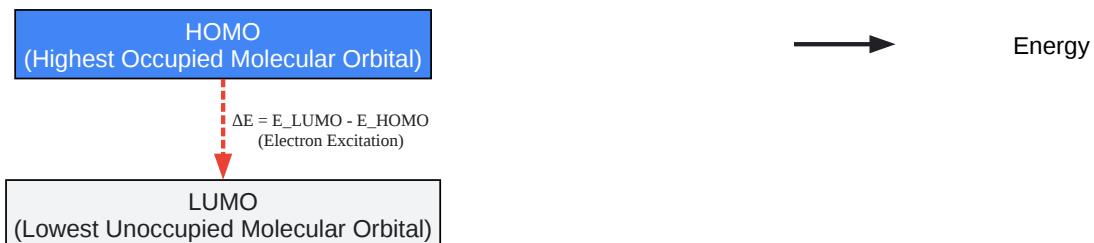
Electronic Properties and Reactivity

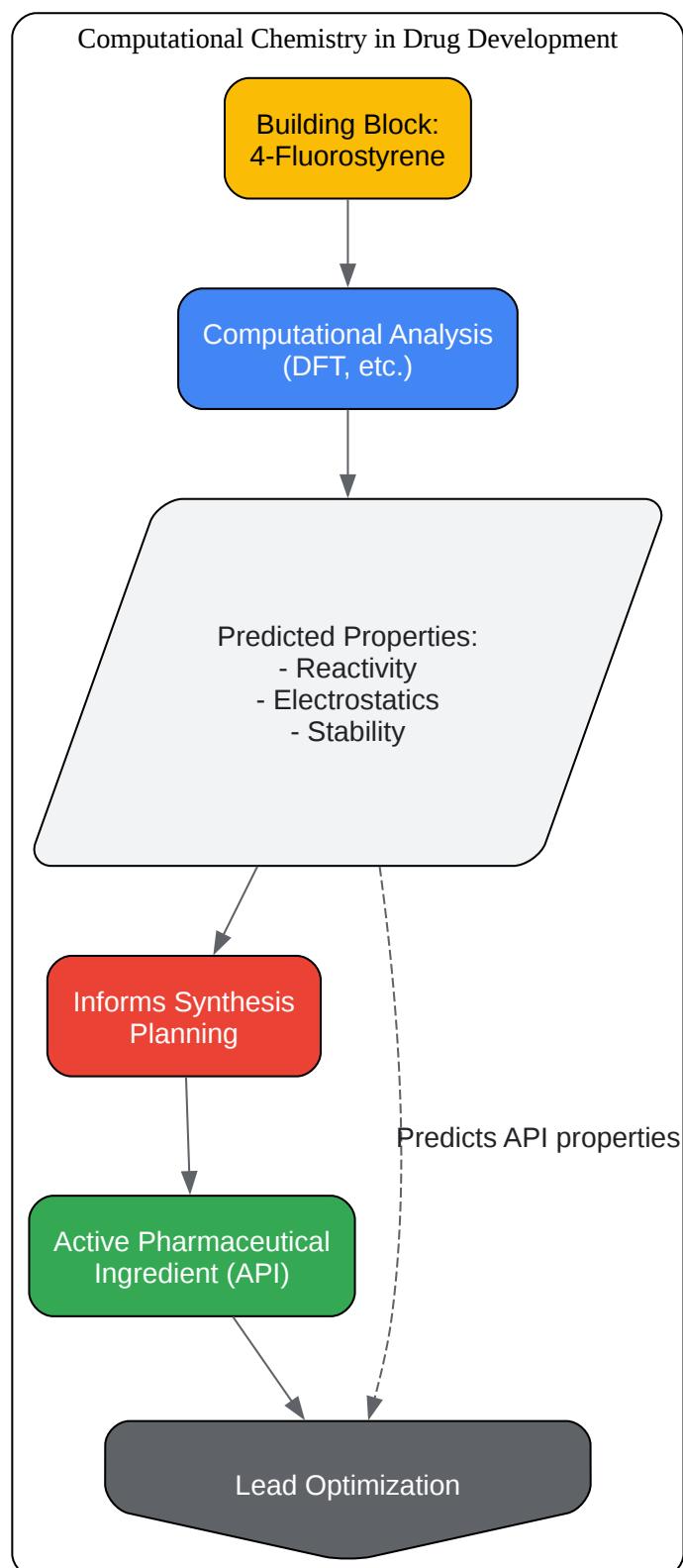
The electronic structure of **4-Fluorostyrene** dictates its reactivity and optical properties. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

- HOMO: Represents the ability of a molecule to donate an electron.
- LUMO: Represents the ability of a molecule to accept an electron.
- HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.[\[14\]](#)

Computational Workflow for Electronic Properties





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